4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine

Catalog No.
S15946178
CAS No.
2376389-31-8
M.F
C16H12ClF3N4O2
M. Wt
384.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazo...

CAS Number

2376389-31-8

Product Name

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine

IUPAC Name

4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-2,5-dimethoxypyridine

Molecular Formula

C16H12ClF3N4O2

Molecular Weight

384.74 g/mol

InChI

InChI=1S/C16H12ClF3N4O2/c1-25-13-7-21-15(26-2)6-11(13)10-5-9(17)3-4-12(10)24-8-14(22-23-24)16(18,19)20/h3-8H,1-2H3

InChI Key

JNGTVUGZQIPVHH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)N3C=C(N=N3)C(F)(F)F)OC

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine is an organic compound that belongs to the class of pyridine derivatives. Its structure features a pyridine ring substituted at the 2 and 5 positions with methoxy groups, while the 4 position is substituted with a phenyl group that carries a chloro and a trifluoromethyl-substituted triazole moiety. This unique arrangement of functional groups contributes to its potential biological activity and application in various fields, particularly in medicinal chemistry.

Typical of heterocycles and aromatic compounds. Potential reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, allowing for further functionalization.
  • Triazole Ring Reactions: The triazole moiety may engage in click chemistry reactions, particularly with alkynes or azides.

These reactions make the compound versatile for synthetic applications in drug development and material science.

The synthesis of 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine typically involves multi-step synthetic routes:

  • Formation of the Triazole Moiety: The initial step often involves the reaction of appropriate azides with alkynes to form the triazole ring through a copper-catalyzed azide-alkyne cycloaddition.
  • Pyridine Functionalization: The pyridine ring can be synthesized or modified through methods such as methylation or substitution reactions to introduce methoxy groups.
  • Final Coupling: The chloro-substituted phenyl group can be introduced via nucleophilic substitution or cross-coupling techniques.

This compound has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemicals: Its antifungal properties could be harnessed for developing new fungicides.
  • Material Science: The unique chemical structure may allow for applications in creating advanced materials with specific properties.

Interaction studies are crucial for understanding the compound's behavior in biological systems. Potential areas of investigation include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its efficacy and mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its impact on specific enzymes can help determine its therapeutic potential.
  • Cellular Uptake Studies: Understanding how effectively the compound is absorbed by cells can inform dosage and delivery methods.

These studies contribute to a comprehensive understanding of the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological Activity
5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehydeContains a triazole and chloro groupAntifungal
4-(Trifluoromethyl)-1H-pyrazolePyrazole instead of triazoleAnticancer
2-MethoxyphenyltriazolesMethoxy-substituted phenyl groupAntimicrobial

The presence of both pyridine and triazole moieties in this compound distinguishes it from others, potentially enhancing its biological activity and application scope.

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Exact Mass

384.0600878 g/mol

Monoisotopic Mass

384.0600878 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

Explore Compound Types